molecular formula C21H18FNO B5236469 9-[3-(4-Fluorophenoxy)propyl]carbazole

9-[3-(4-Fluorophenoxy)propyl]carbazole

Cat. No.: B5236469
M. Wt: 319.4 g/mol
InChI Key: RDUZOOHIFWRVSB-UHFFFAOYSA-N
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Description

9-[3-(4-Fluorophenoxy)propyl]carbazole is a compound belonging to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. The presence of the fluorophenoxy group in this compound enhances its chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[3-(4-Fluorophenoxy)propyl]carbazole typically involves the reaction of carbazole with 3-(4-fluorophenoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the carbazole nitrogen attacks the carbon atom of the bromide, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Substituted carbazole derivatives with various functional groups.

Scientific Research Applications

9-[3-(4-Fluorophenoxy)propyl]carbazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-[3-(4-Fluorophenoxy)propyl]carbazole involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    9H-Carbazole: A parent compound with similar structural features but lacking the fluorophenoxy group.

    9-(4-Bromophenyl)carbazole: A derivative with a bromophenyl group instead of a fluorophenoxy group.

    9-(4-Methoxyphenyl)carbazole: A derivative with a methoxyphenyl group.

Uniqueness: The presence of the fluorophenoxy group in 9-[3-(4-Fluorophenoxy)propyl]carbazole imparts unique chemical properties, such as increased stability and reactivity

Properties

IUPAC Name

9-[3-(4-fluorophenoxy)propyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO/c22-16-10-12-17(13-11-16)24-15-5-14-23-20-8-3-1-6-18(20)19-7-2-4-9-21(19)23/h1-4,6-13H,5,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUZOOHIFWRVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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